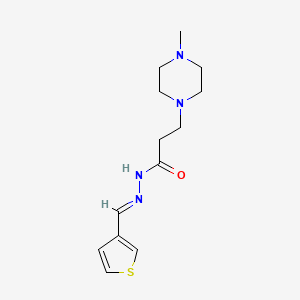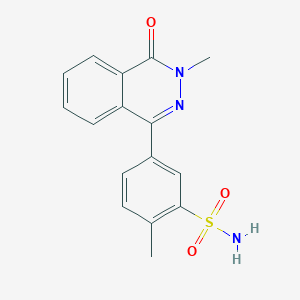![molecular formula C17H27N3O2 B5593251 1-cyclohexyl-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5593251.png)
1-cyclohexyl-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-cyclohexyl-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine and its analogues involves strategic modifications to enhance certain properties such as reduced lipophilicity for potential use as positron emission tomography radiotracers. Novel analogues have been designed by substituting methylene groups with more polar functional groups to achieve the desired characteristics (Abate et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity. Studies involving X-ray diffraction have provided insights into the molecular conformation, revealing how molecules are linked through weak intermolecular interactions and aromatic π–π stacking interactions, which contribute to their three-dimensional architecture (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds, such as their ability to undergo Dieckmann cyclization, are pivotal for their synthesis and functionalization. This cyclization is a key step in forming piperazine-2,5-diones, which are significant for the structural framework of these compounds (Aboussafy & Clive, 2012).
Applications De Recherche Scientifique
Therapeutic and Diagnostic Applications
Oncology and Neurology : A study highlighted analogues of σ receptor ligand PB28, demonstrating potential therapeutic and diagnostic applications in oncology due to their affinity for σ receptors. The analogues with reduced lipophilicity were designed for better tumor penetration and minimal antiproliferative activity, suggesting utility in imaging and treatment of cancerous tissues (Abate et al., 2011).
Antimicrobial Activity : Piperazine derivatives have been investigated for their antibacterial and antifungal properties. Novel derivatives demonstrated significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Rajkumar, Kamaraj, Krishnasamy, 2014).
Anti-inflammatory and Immunomodulatory Effects : Certain piperazine compounds were found to possess anti-inflammatory and immunosuppressive activities, highlighting their potential in treating inflammatory disorders and autoimmune diseases (Błaszczyk, Gieldanowski, 1976).
Biochemical and Pharmacological Research
Receptor Binding and Selectivity : Piperazine analogues have been synthesized to study their binding affinities and selectivity towards melanocortin and sigma receptors, contributing to the understanding of receptor-ligand interactions and the development of receptor-targeted therapies (Mutulis et al., 2004).
Enzyme Inhibition : Compounds containing the piperazine moiety have been evaluated for their ability to inhibit specific enzymes, such as MurB, crucial for bacterial cell wall synthesis. This suggests their potential in designing new antibacterial drugs targeting resistant bacterial strains (Mekky, Sanad, 2020).
Cancer Research : Piperazine derivatives have shown cytotoxicity against various cancer cell lines, indicating their potential use in cancer treatment. The structural modification of these compounds may lead to the development of new anticancer drugs with improved efficacy and specificity (Yarim, Koksal, Durmaz, Atalay, 2012).
Propriétés
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(3-propan-2-yl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13(2)15-12-16(22-18-15)17(21)20-10-8-19(9-11-20)14-6-4-3-5-7-14/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRLNQRZTAUHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5593171.png)
![3-(5-ethyl-2-thienyl)-5-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B5593185.png)

![N-[(3S*,4R*)-1-(4-biphenylylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5593204.png)
![7-[(2,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5593207.png)
![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5593217.png)
![2-methyl-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5593224.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-tert-butylbenzohydrazide](/img/structure/B5593229.png)


![methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5593244.png)

![4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5593261.png)
